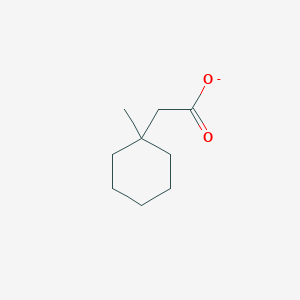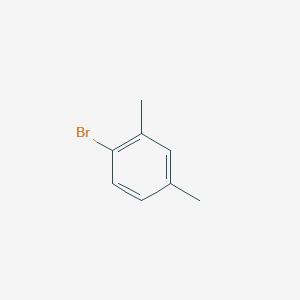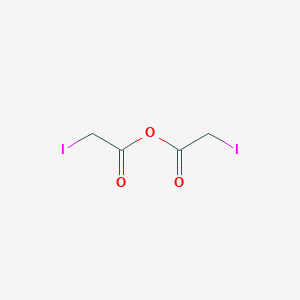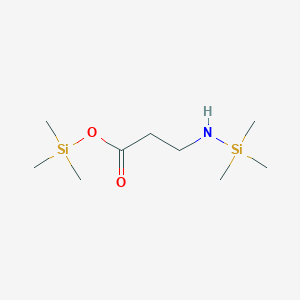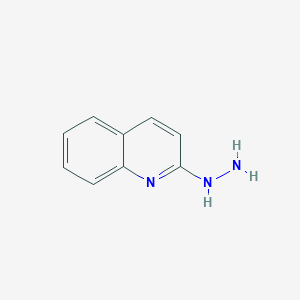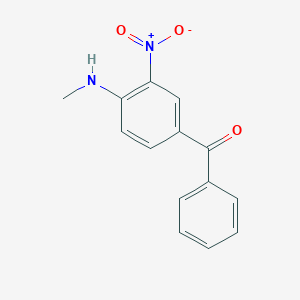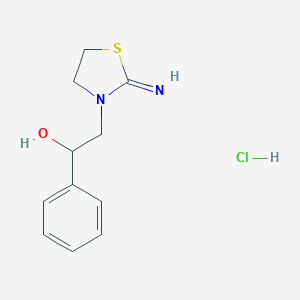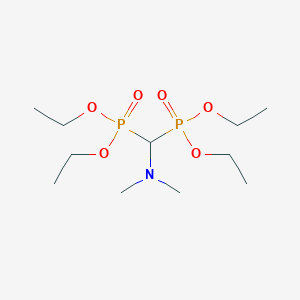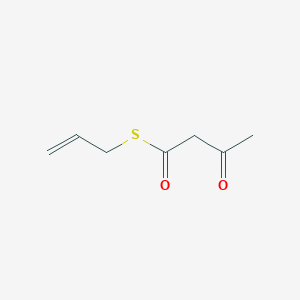
S-prop-2-enyl 3-oxobutanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-prop-2-enyl 3-oxobutanethioate, also known as ethyl 2-(butan-2-ylideneamino)-4-methylpentanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied. In
Mecanismo De Acción
The mechanism of action of S-prop-2-enyl 3-oxobutanethioate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the activity of COX-2, S-prop-2-enyl 3-oxobutanethioate reduces inflammation, pain, and fever.
Efectos Bioquímicos Y Fisiológicos
S-prop-2-enyl 3-oxobutanethioate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, it has been found to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). S-prop-2-enyl 3-oxobutanethioate has also been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using S-prop-2-enyl 3-oxobutanethioate in lab experiments is its high yield of synthesis. Additionally, it has been found to be relatively stable and easy to handle. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of S-prop-2-enyl 3-oxobutanethioate can cause liver and kidney damage.
Direcciones Futuras
There are several future directions for the study of S-prop-2-enyl 3-oxobutanethioate. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Conclusion:
S-prop-2-enyl 3-oxobutanethioate is a promising chemical compound that has potential applications in various fields, including medicine. Its synthesis method has been extensively studied, and its mechanism of action has been partially elucidated. S-prop-2-enyl 3-oxobutanethioate has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and it has been shown to inhibit the growth of cancer cells. However, further research is needed to fully understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Métodos De Síntesis
S-prop-2-enyl 3-oxobutanethioate can be synthesized using various methods. One of the most common methods involves the reaction of S-prop-2-enyl 3-oxobutanethioate 2-oxo-4-mS-prop-2-enyl 3-oxobutanethioatepentanoate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Another method involves the reaction of S-prop-2-enyl 3-oxobutanethioate acetoacetate with 2-butanone thiosemicarbazone in the presence of sodium ethoxide. Both methods result in the formation of S-prop-2-enyl 3-oxobutanethioate with high yields.
Aplicaciones Científicas De Investigación
S-prop-2-enyl 3-oxobutanethioate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been found to inhibit the growth of cancer cells and promote apoptosis. S-prop-2-enyl 3-oxobutanethioate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
15780-65-1 |
|---|---|
Nombre del producto |
S-prop-2-enyl 3-oxobutanethioate |
Fórmula molecular |
C7H10O2S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
S-prop-2-enyl 3-oxobutanethioate |
InChI |
InChI=1S/C7H10O2S/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 |
Clave InChI |
PBBMCLQLJFQXQC-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)SCC=C |
SMILES canónico |
CC(=O)CC(=O)SCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



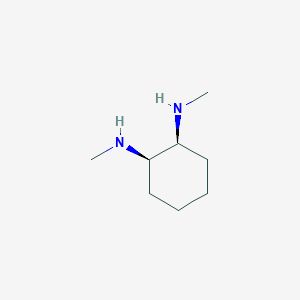

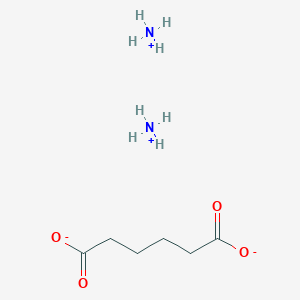
![2-Hydroxy-5-[[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide](/img/structure/B107632.png)
